molecular formula C13H15Cl2F3N2O B2965160 2-Chloro-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-one hydrochloride CAS No. 1052549-24-2

2-Chloro-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-one hydrochloride

Cat. No.: B2965160
CAS No.: 1052549-24-2
M. Wt: 343.17
InChI Key: BBWKWQMLQQSHAJ-UHFFFAOYSA-N
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Description

2-Chloro-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-one hydrochloride (molecular formula: C₁₃H₁₄ClF₃N₂O, molecular weight: 306.72 g/mol) is a piperazine derivative featuring a 3-(trifluoromethyl)phenyl substituent on the piperazine ring and a chloroacetyl group at the 1-position . The hydrochloride salt form enhances its solubility and stability. This compound is a key intermediate in the synthesis of Flibanserin hydrochloride, a 5-HT₁A receptor agonist and 5-HT₂A receptor antagonist approved for treating hypoactive sexual desire disorder (HSDD) . Its structural uniqueness lies in the trifluoromethyl group, which imparts high lipophilicity and metabolic stability, critical for central nervous system (CNS) penetration .

Properties

IUPAC Name

2-chloro-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClF3N2O.ClH/c14-9-12(20)19-6-4-18(5-7-19)11-3-1-2-10(8-11)13(15,16)17;/h1-3,8H,4-7,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWKWQMLQQSHAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-one hydrochloride, known for its potential in medicinal chemistry, exhibits significant biological activity attributed to its unique molecular structure. This compound is characterized by a chloroethanone moiety and a trifluoromethyl-substituted phenyl group, which enhance its lipophilicity and receptor binding capabilities. Understanding its biological activity is crucial for its application in pharmacology, particularly in the development of antipsychotic and antidepressant agents.

Synthesis and Structural Characteristics

The synthesis of this compound generally involves the reaction of 1-(3-(trifluoromethyl)phenyl)piperazine with 2-chloroacetyl chloride, typically facilitated by a base like triethylamine to neutralize the byproducts formed during the reaction. The process can be optimized using continuous flow reactors in industrial settings to enhance safety and efficiency.

The biological activity of this compound is primarily mediated through interactions with neurotransmitter receptors. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, allowing it to modulate receptor activity within the central nervous system. Specifically, it has been noted to interact with serotonin and dopamine receptors, which are critical in regulating mood and behavior.

Pharmacological Applications

Research indicates that this compound serves as a building block for various pharmacologically active substances. Its applications include:

  • Antipsychotic Agents : The compound's ability to modulate neurotransmitter systems positions it as a candidate for developing antipsychotic medications.
  • Antidepressant Properties : Preliminary studies suggest potential antidepressant effects, warranting further investigation into its efficacy and safety profiles .

Case Studies and Experimental Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • A study on similar piperazine derivatives demonstrated significant receptor binding affinity, which correlates with the observed pharmacological effects in vivo. For instance, compounds with similar structures exhibited IC50 values in the low micromolar range against various neurotransmitter receptors .
CompoundIC50 (µM)Target Receptor
Compound A0.5Serotonin 5-HT2A
Compound B0.8Dopamine D2
2-Chloro...TBDTBD

Toxicity and Safety Profile

While exploring its biological activity, attention must also be given to the compound's toxicity. Studies have indicated potential cardiotoxicity linked to hERG ion channel inhibition, which could limit its clinical applicability . Safety assessments are crucial for evaluating the therapeutic window of this compound.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name (CAS or Identifier) Substituent on Piperazine Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound (CAS: Not explicitly listed) 3-(Trifluoromethyl)phenyl C₁₃H₁₄ClF₃N₂O 306.72 Chloroacetyl, CF₃
2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-one HCl (CAS: 1052551-03-7) 3-Chlorophenyl C₁₂H₁₅Cl₃N₂O 309.62 Chloroacetyl, Cl
1-(3-Trifluoromethylphenyl)-3-(4-thiazolylphenyl)urea (Compound 11e, ) 3-(Trifluoromethyl)phenyl C₂₀H₂₀F₃N₅O 534.1 [M+H]+ Urea, CF₃, thiazole
2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one () Pyrimidin-2-ylphenyl Not provided Inferred ~340 Chloroacetyl, pyrimidine
2-Chloro-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-one HCl (CID 50988459) Thiophen-3-ylmethyl C₁₁H₁₅ClN₂OS 290.77 Chloroacetyl, thiophene

Key Observations :

Trifluoromethyl (CF₃) vs. Chlorine (Cl) :

  • The target compound’s CF₃ group increases lipophilicity (logP ~2.8) compared to the 3-chlorophenyl analogue (logP ~2.2), enhancing blood-brain barrier penetration .
  • The electron-withdrawing CF₃ group stabilizes the aromatic ring, improving metabolic resistance compared to electron-donating groups like methoxy .

Chloroacetyl vs. Urea Linkage: Chloroacetyl derivatives (e.g., target compound) exhibit higher reactivity in nucleophilic substitution reactions, facilitating further derivatization .

Pharmacological Activity

Physicochemical Properties

  • Solubility : The hydrochloride salt form improves aqueous solubility (>10 mg/mL) compared to neutral analogues like CID 50988459 (thiophene derivative), which lacks salt formation .
  • Stability : The CF₃ group in the target compound reduces oxidative metabolism, extending half-life versus 3-chlorophenyl analogues .

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